molecular formula C21H17N3O4S3 B2947533 N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 681833-14-7

N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2947533
CAS No.: 681833-14-7
M. Wt: 471.56
InChI Key: TZBNIXRFBBFGQF-YVLHZVERSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a synthetic small molecule belonging to the rhodanine-based chemical class, recognized for its potential as a multi-target kinase inhibitor. This compound is of significant interest in oncological research, particularly in the study of protein kinase CK2 (Casein Kinase 2), a serine/threonine kinase that is frequently overexpressed in a wide range of cancers and is associated with cell proliferation and suppression of apoptosis. The molecule's structure incorporates a benzothiazole moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Research indicates that this compound exhibits promising inhibitory activity against CK2, as demonstrated in studies where similar rhodanine-3-acetic acid derivatives showed potent effects (https://pubmed.ncbi.nlm.nih.gov/25429460/). Its mechanism involves competing with ATP for binding at the kinase's active site, thereby disrupting phosphorylation-dependent signaling pathways crucial for cancer cell survival. Beyond oncology, its research applications extend to the investigation of neurodegenerative diseases, such as Alzheimer's, where CK2 dysregulation is implicated in tau protein pathology. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S3/c1-27-14-8-7-12(9-15(14)28-2)10-17-19(26)24(21(29)31-17)11-18(25)23-20-22-13-5-3-4-6-16(13)30-20/h3-10H,11H2,1-2H3,(H,22,23,25)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBNIXRFBBFGQF-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This compound belongs to a class of thiazolidinone derivatives known for their varied pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₆H₁₇N₃O₅S₂
  • IUPAC Name : 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thiazolidinone derivatives. For instance, compounds similar to N-(1,3-benzothiazol-2-yl)-2-acetamide have shown potent activity against various bacterial and fungal strains. A study reported that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against several pathogens including Staphylococcus aureus and Candida albicans .

Compound MIC (μmol/mL) MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified
3hNot specifiedNot specified

Anticancer Activity

Thiazolidinone derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle arrest . Specifically, N-(1,3-benzothiazol-2-yl) derivatives have been noted for their ability to inhibit tumor growth in vitro and in vivo models.

The biological activity of N-(1,3-benzothiazol-2-yl)-2-acetamide is attributed to its ability to interact with biological targets such as enzymes and receptors involved in disease pathways. The thiazolidinone core structure is known to facilitate interactions with key proteins involved in microbial resistance and cancer cell proliferation .

Case Studies

  • Antimicrobial Study : A recent investigation into the antimicrobial properties of thiazolidinone derivatives demonstrated that modifications on the benzothiazole ring significantly influenced their efficacy against microorganisms. The study concluded that substituents like methoxy groups enhanced activity against Gram-positive bacteria .
  • Anticancer Research : Another study focused on the anticancer potential of similar thiazolidinones reported that these compounds could effectively inhibit the proliferation of breast cancer cell lines by inducing cell cycle arrest at the G0/G1 phase .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazolidinone Core

The compound’s structural analogs differ primarily in the substituents on the benzylidene group, the acetamide-linked moiety, and modifications to the thiazolidinone ring. Key examples include:

Compound ID/Reference Benzylidene Substituent Acetamide-Linked Group Key Structural Features Reported Bioactivity
Target Compound 3,4-Dimethoxyphenyl 1,3-Benzothiazol-2-yl (5Z)-configuration, C=S at C2 Not explicitly reported
2-Methoxyphenyl 5-Methyl-1,3,4-thiadiazol-2-yl Single methoxy group, thiadiazole moiety Antimicrobial (inferred)
Varied (e.g., halides, nitro) 2-Methylphenyl 15 analogs with diverse substituents Anticancer, antimicrobial
3-Bromophenyl Pyridin-3-yl Bromine substituent, pyridine linkage Not reported
N/A (4-oxo-thiazolidine) 1,2-Benzothiazole-3-carboxamide Carboxamide linkage, no benzylidene Antimicrobial (MIC: 10.7–21.4 µmol/mL)

Key Observations :

  • Steric Considerations : Bulky substituents like 3,4-dimethoxy may improve selectivity but reduce binding affinity in some cases compared to smaller groups (e.g., 2-methoxy in ) .
  • Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., bromine in ) often show enhanced antimicrobial activity, while electron-donating groups (e.g., methoxy) correlate with CNS activity (e.g., anticonvulsant effects in ) .
Role of the Acetamide-Linked Moiety

The 1,3-benzothiazole group in the target compound is a hallmark of bioactive molecules, as seen in and , where benzothiazole derivatives exhibit antimicrobial and anticonvulsant properties . Comparatively:

  • : Replacement of the benzothiazole with a 1,3,4-thiadiazole () reduces steric bulk but may diminish activity due to weaker hydrophobic interactions .
  • : Substitution at the benzothiazole’s 6-position (e.g., fluorine, methyl) enhances anticonvulsant activity, suggesting the target compound’s unsubstituted benzothiazole may prioritize antimicrobial over CNS effects .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for preparing N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 2-amino-1,3-benzothiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a catalyst, followed by reflux in dioxane or ethanol .
  • Thiazolidinone formation : Introducing the 3,4-dimethoxyphenyl methylidene group via Knoevenagel condensation under acidic or basic conditions.
  • Key considerations : Monitor reaction progress using TLC (e.g., ethyl acetate/hexane 3:7) and purify intermediates via recrystallization (e.g., ethanol-DMF mixtures) .

Q. Which spectroscopic and analytical methods are most reliable for characterizing the compound’s structure and purity?

  • NMR spectroscopy : 1H and 13C NMR to confirm the Z-configuration of the methylidene group and sulfanylidene-thiazolidinone ring .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion) .
  • Elemental analysis : Validate empirical formula (C, H, N, S content) .

Q. How can researchers design initial biological activity screens for this compound?

  • Antioxidant assays : Use DPPH radical scavenging or FRAP assays to evaluate free radical quenching capacity .
  • Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α in RAW 264.7 macrophage models .
  • Antimicrobial screening : Employ microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Sparingly soluble in water; better solubility in DMSO, DMF, or ethanol (test via shake-flask method) .
  • Stability : Store at 2–8°C in inert atmospheres; monitor degradation via HPLC under varying pH (3–9) and UV light exposure .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the (5Z)-methylidene-thiazolidinone core, and how can stereoselectivity be controlled?

  • The Knoevenagel condensation between 4-oxo-thiazolidinone and 3,4-dimethoxyphenyl aldehyde proceeds via a base-catalyzed enolate intermediate. Z-selectivity arises from steric hindrance and π-π stacking stabilization .
  • Optimization : Use DBU or L-proline as chiral catalysts to enhance Z/E ratio .

Q. How do structural modifications (e.g., substituents on the benzothiazole or dimethoxyphenyl groups) influence bioactivity?

  • SAR strategies :
    • Replace 3,4-dimethoxy groups with halogen atoms (e.g., Cl, Br) to enhance lipophilicity and membrane permeability .
    • Modify the benzothiazole ring with electron-withdrawing groups (e.g., nitro) to improve anticancer potency .
  • Validation : Compare IC50 values in dose-response assays (e.g., MTT for cytotoxicity) .

Q. What advanced in vitro models are suitable for elucidating the compound’s mechanism of action?

  • Enzyme inhibition : Test against tyrosine kinases (e.g., EGFR) or topoisomerases using fluorescence-based activity assays .
  • Apoptosis pathways : Assess caspase-3/7 activation and mitochondrial membrane depolarization in HeLa or MCF-7 cells .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina .

Q. How can researchers optimize analytical workflows for quantifying the compound in complex matrices?

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:0.1% TFA in water, 60:40) .
  • Method validation : Determine LOD (≤0.1 µg/mL), LOQ (≤0.3 µg/mL), and recovery rates (>95%) via spiked plasma samples .
  • DoE approaches : Apply factorial design to optimize mobile phase pH and flow rate .

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